molecular formula C22H19N3O5 B11306474 N-(4-ethoxyphenyl)-2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(4-ethoxyphenyl)-2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B11306474
M. Wt: 405.4 g/mol
InChI Key: FDNMXBHTZGQIHV-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide: is a complex organic compound that features a combination of aromatic rings, an oxadiazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling with the furan ring: The oxadiazole intermediate is then coupled with a furan derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Attachment of the ethoxyphenyl group: The final step involves the reaction of the intermediate with 4-ethoxyphenylamine under conditions that facilitate amide bond formation, such as using a coupling reagent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan ring in the compound can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

Industry:

  • Potential applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. Pathways involved may include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

  • Ethyl 3-(furan-2-yl)propionate
  • 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)

Comparison:

  • N-(4-ethoxyphenyl)-2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to the presence of both an oxadiazole ring and a furan ring, which are not commonly found together in similar compounds.
  • The combination of these rings may confer unique electronic properties and potential biological activities that are not present in simpler analogs like ethyl 3-(furan-2-yl)propionate.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C22H19N3O5/c1-2-27-17-10-8-16(9-11-17)23-20(26)14-29-18-6-3-5-15(13-18)21-24-22(30-25-21)19-7-4-12-28-19/h3-13H,2,14H2,1H3,(H,23,26)

InChI Key

FDNMXBHTZGQIHV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC=CO4

Origin of Product

United States

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